3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol
Description
3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol (CAS 917379-11-4) is a chiral propanol derivative featuring a brominated aromatic ring at the 2-position and two methoxy-substituted phenyl groups. This compound is structurally characterized by a central propanol backbone, with substituents influencing its electronic and steric properties. It is commercially available as a research chemical, often utilized in pharmaceutical and organic synthesis studies .
Properties
IUPAC Name |
3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-20-15-6-3-12(4-7-15)14(11-19)9-13-5-8-16(21-2)10-17(13)18/h3-8,10,14,19H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLANTIQFPPNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst. The reaction conditions typically require a base, such as sodium carbonate, and a solvent like water or ethanol.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale palladium catalyst systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromo position, using nucleophiles like sodium azide or potassium iodide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.
Substitution: Sodium azide, potassium iodide, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or iodides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups. Biology: It serves as a probe in biological studies to understand the interaction of bromo and methoxy groups with biological targets. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bromo and methoxy groups play a crucial role in binding affinity and specificity. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol are compared below with four analogous propanol derivatives. Key differences in substituents, synthesis strategies, yields, and applications are highlighted.
Functional and Reactivity Differences
- Electrophilic Reactivity : The bromine atom in the target compound enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling), unlike the benzyloxy or azo groups in analogs .
- Steric Effects : The octadecyloxy chain in 1g-MMTr introduces significant hydrophobicity and steric hindrance, making it distinct from the smaller substituents in other compounds .
- Photochemical Behavior : The azo group in Compound 61 enables UV-light-induced isomerization or radical generation, a feature absent in the brominated target compound .
Spectroscopic and Physical Properties
- NMR Data : Compound 61 exhibits distinct aromatic proton splitting (δ 6.8–7.2 ppm) due to the azo group, whereas the target compound’s bromine atom would deshield adjacent protons .
- Mass Spectrometry: The molecular ion peak for the target compound (with bromine) would show a characteristic isotope pattern (1:1 for Br), contrasting with the simpler patterns of non-halogenated analogs .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?
- Methodological Answer : Friedel-Crafts alkylation or acylation is a common pathway for synthesizing substituted propanol derivatives. For example, coupling 2-bromo-4-methoxyphenylacetyl chloride with 4-methoxyphenylmagnesium bromide under anhydrous conditions (e.g., AlCl₃ as a catalyst) could yield the target compound. Temperature control (0–5°C) minimizes side reactions like over-alkylation. Post-reduction (e.g., NaBH₄ in methanol) may stabilize the propanol backbone. Monitor purity via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm structure using NMR (e.g., δ 1.8–2.2 ppm for CH₂ groups) .
Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer : Use NMR to distinguish between diastereomers: methine carbons adjacent to bromine and hydroxyl groups show distinct shifts (e.g., δ 70–80 ppm for C-OH). 2D-NMR (COSY, HSQC) clarifies coupling between adjacent protons. IR spectroscopy identifies hydrogen bonding (broad O-H stretch ~3200 cm⁻¹) and confirms methoxy groups (C-O stretch ~1250 cm⁻¹). Compare experimental data with computational models (DFT) for validation .
Q. What are the documented biological activities of structurally similar brominated propanol derivatives?
- Methodological Answer : Analogous compounds (e.g., 1-(4-Bromophenyl)-2-methylpropan-1-ol) exhibit antimicrobial activity against Gram-positive bacteria (MIC ≤ 8 µg/mL). Assay protocols involve broth microdilution (CLSI guidelines) and cytotoxicity testing via MTT assays on mammalian cell lines (e.g., HEK-293). Structure-activity relationships (SAR) suggest bromine enhances membrane permeability, while methoxy groups modulate solubility .
Advanced Research Questions
Q. How can contradictory data on regioselectivity in substitution reactions of this compound be resolved?
- Methodological Answer : Conflicting reports on bromine vs. hydroxyl group reactivity may arise from solvent polarity or nucleophile strength. Design experiments using controlled conditions:
- Nucleophilic Substitution : React with NaOMe (polar aprotic solvent, DMF) to target bromine.
- Protection/Deprotection : Protect -OH with TMSCl, then substitute bromine.
Analyze products via HPLC-MS to quantify regioselectivity. Kinetic studies (variable-temperature NMR) can reveal activation barriers for each pathway .
Q. What strategies optimize stereochemical purity during asymmetric synthesis of this compound?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., BINAP-Ru complexes) can enhance stereocontrol. For example, use (R)-BINOL-derived catalysts in Sharpless epoxidation of intermediate alkenes. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) or polarimetry. Crystallization (e.g., ethanol/water) further purifies diastereomers .
Q. How do computational methods (DFT, MD) predict the compound’s interaction with biological targets?
- Methodological Answer : Dock the compound into protein active sites (e.g., CYP450 enzymes) using AutoDock Vina. DFT calculations (B3LYP/6-31G*) optimize geometry and identify reactive orbitals (e.g., bromine’s σ* for nucleophilic attack). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .
Data Contradiction Analysis
Q. Why do different studies report varying melting points for this compound?
- Methodological Answer : Discrepancies may stem from impurities (e.g., residual solvents) or polymorphic forms. Perform DSC analysis at 5°C/min to identify polymorph transitions. Recrystallize from alternative solvents (e.g., acetone vs. ethanol) and compare melting ranges. PXRD patterns distinguish crystalline forms. Purity should be ≥98% (validated by GC-FID) .
Tables for Key Data
| Reaction Type | Key Products | Conditions | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | 3-(2-Bromo-4-methoxyphenyl)propan-1-ol | AlCl₃, 0°C, DCM | |
| Nucleophilic Substitution | 3-(4-Methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | NaOMe, DMF, 80°C | |
| Biological Assay | MIC = 8 µg/mL (S. aureus) | Broth microdilution, 24 h incubation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
